N-(3,5-dimethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-sulfonamide
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Description
N-(3,5-dimethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Sulfonamide-based compounds have been explored for their antibacterial properties. For example, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The study found that eight of these compounds exhibited high antibacterial activities, suggesting potential applications in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocycles
Sulfonamide groups are integral in synthesizing diverse heterocyclic compounds. Bagley et al. (2003, 2005) reported on the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product derived from the methanolysis of the thiopeptide antibiotic sulfomycin I. This work demonstrates the compound's synthesis versatility, offering pathways to creating complex heterocyclic structures with potential pharmaceutical applications (Bagley, Dale, Xiong, & Bower, 2003); (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Antimicrobial and Antitumor Activities
Sulfonamide-based hybrids have been studied for their antimicrobial and antitumor activities. Ghomashi et al. (2022) reviewed the recent advances in designing and developing sulfonamide hybrids with various biological activities, including antibacterial, antitumor, and anti-neuropathic pain. This research underscores the potential of sulfonamide-based compounds in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Molecular Docking and Synthesis Studies
Sulfonamide derivatives have also been explored for their potential in cancer treatment through molecular docking and synthesis studies. Bashandy et al. (2014) synthesized novel sulfonamide derivatives and evaluated their antiproliferative activity against human breast cancer cell lines, indicating the role of sulfonamides in developing anticancer agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-7-16(8-5-14)26-22(28)18-13-24-19-9-6-15(12-17(19)20(18)25-26)21(27)23-10-3-11-29-2/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGXHZCHKJTLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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